(2E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one (2E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16363639
InChI: InChI=1S/C22H20N2O4/c1-26-15-4-5-18-16(11-15)17-12-24(9-8-19(17)23-18)22(25)7-3-14-2-6-20-21(10-14)28-13-27-20/h2-7,10-11,23H,8-9,12-13H2,1H3/b7-3+
SMILES:
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol

(2E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC16363639

Molecular Formula: C22H20N2O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one -

Specification

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C22H20N2O4/c1-26-15-4-5-18-16(11-15)17-12-24(9-8-19(17)23-18)22(25)7-3-14-2-6-20-21(10-14)28-13-27-20/h2-7,10-11,23H,8-9,12-13H2,1H3/b7-3+
Standard InChI Key PPCJBNSBGPQCAP-XVNBXDOJSA-N
Isomeric SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity and Nomenclature

Systematic Characterization

The compound is formally designated as (E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one under IUPAC nomenclature, reflecting its (E)-stereochemistry at the α,β-unsaturated ketone moiety . Its molecular formula, C₂₂H₂₀N₂O₄, corresponds to a molecular weight of 376.4 g/mol, as verified by high-resolution mass spectrometry . Key identifiers include:

PropertyValue
CAS Registry Number1021042-67-0
PubChem CID42507103
SMILESCOC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
InChIKeyPPCJBNSBGPQCAP-XVNBXDOJSA-N

The benzodioxol group (C₆H₃O₂) and methoxy-substituted pyridoindole system dominate its topology, creating a planar scaffold conducive to π-π stacking interactions.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis typically employs aldol condensation between a benzodioxol-bearing aldehyde and a pyridoindole-derived ketone. Optimized conditions involve:

  • Solvent System: Anhydrous ethanol or tetrahydrofuran (THF) to stabilize enolate intermediates.

  • Catalyst: Sodium hydroxide or piperidine to facilitate deprotonation and nucleophilic attack.

  • Temperature: Reflux at 70–80°C for 6–12 hours to drive equilibrium toward the α,β-unsaturated product.

Reaction progress is monitored via thin-layer chromatography (TLC; Rf ≈ 0.5 in ethyl acetate/hexane 3:7) and high-performance liquid chromatography (HPLC; retention time ~15 min). Purification involves silica gel column chromatography, yielding >85% purity in most protocols.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy validates the (E)-configuration, with a characteristic trans coupling constant (J = 15–16 Hz) between H-α and H-β protons . Key NMR signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, H-β), 7.12 (d, J = 15.6 Hz, H-α), 6.85–6.92 (benzodioxol aromatic protons) .

  • ¹³C NMR: δ 188.5 (ketone carbonyl), 148.1 (benzodioxol acetal carbons) .

Structural and Electronic Features

Conformational Analysis

Density functional theory (DFT) calculations predict a nearly planar geometry, with dihedral angles of 5–10° between the benzodioxol and pyridoindole planes . This planarity enhances intermolecular interactions in solid-state crystallography, as evidenced by X-ray diffraction patterns showing π-stacking distances of 3.4–3.6 Å .

Electronic Properties

The α,β-unsaturated ketone acts as an electron-deficient Michael acceptor, enabling nucleophilic attacks at the β-carbon—a critical feature for covalent binding to biological thiols (e.g., cysteine residues in enzymes). Time-dependent DFT (TD-DFT) simulations reveal a lowest unoccupied molecular orbital (LUMO) energy of -1.8 eV, localized on the enone system, supporting electrophilic reactivity .

Comparative Analysis with Structural Analogs

Methyl Pyridoindole Carboxylate Derivatives

The related compound methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (PubChem CID: 10861060) shares the benzodioxol motif but lacks the α,β-unsaturated ketone, resulting in reduced electrophilicity and attenuated bioactivity .

FeatureTarget CompoundAnalog (CID: 10861060)
Molecular Weight376.4 g/mol 350.4 g/mol
Key Functional Groupα,β-unsaturated ketone Ester
Predicted logP2.8 3.1

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